molecular formula C6H16N2O B053327 3-((2-Aminoethyl)(methyl)amino)propan-1-ol CAS No. 118646-21-2

3-((2-Aminoethyl)(methyl)amino)propan-1-ol

Cat. No.: B053327
CAS No.: 118646-21-2
M. Wt: 132.2 g/mol
InChI Key: BGBRROYMRJIQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Aminoethyl(methyl)amino]propan-1-ol is an organic compound with the molecular formula C6H16N2O. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of 3-[2-Aminoethyl(methyl)amino]propan-1-ol involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient purification processes such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-Aminoethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-Aminoethyl(methyl)amino]propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[2-Aminoethyl(methyl)amino]propan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Aminoethyl(methyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

118646-21-2

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

IUPAC Name

3-[2-aminoethyl(methyl)amino]propan-1-ol

InChI

InChI=1S/C6H16N2O/c1-8(5-3-7)4-2-6-9/h9H,2-7H2,1H3

InChI Key

BGBRROYMRJIQFT-UHFFFAOYSA-N

SMILES

CN(CCCO)CCN

Canonical SMILES

CN(CCCO)CCN

Synonyms

1-Propanol,3-[(2-aminoethyl)methylamino]-(9CI)

Origin of Product

United States

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